N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Brand Name: Vulcanchem
CAS No.: 865286-39-1
VCID: VC4475504
InChI: InChI=1S/C23H19N3O3/c1-28-19-14-8-13-18(15-19)22-25-26-23(29-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27)
SMILES: COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C23H19N3O3
Molecular Weight: 385.423

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide

CAS No.: 865286-39-1

Cat. No.: VC4475504

Molecular Formula: C23H19N3O3

Molecular Weight: 385.423

* For research use only. Not for human or veterinary use.

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide - 865286-39-1

Specification

CAS No. 865286-39-1
Molecular Formula C23H19N3O3
Molecular Weight 385.423
IUPAC Name N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
Standard InChI InChI=1S/C23H19N3O3/c1-28-19-14-8-13-18(15-19)22-25-26-23(29-22)24-21(27)20(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-15,20H,1H3,(H,24,26,27)
Standard InChI Key KUYWBKACGVSMPN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Synthesis Methods

The synthesis of similar oxadiazole derivatives typically involves the reaction of a hydrazide with a suitable acid chloride in the presence of a dehydrating agent. For N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide, the synthesis involves 3-methoxybenzoic acid hydrazide reacting with 2-methylbenzoyl chloride. A similar approach might be applicable for N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide, using 2,2-diphenylacetyl chloride instead.

Comparison with Similar Compounds

Similar compounds, such as N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide and N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide, have been studied for their biological activities. These compounds exhibit anti-inflammatory and anticancer properties due to their oxadiazole moieties.

CompoundBiological ActivityUnique Features
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamideAntimicrobial, anticancerMethoxy group at 3-position
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamideAnti-inflammatory, anticancerOxolan-2-ylmethylsulfamoyl substituent

Future Research Directions

Given the potential biological significance of oxadiazole derivatives, further research on N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide could focus on its synthesis optimization, biological activity evaluation, and structure-activity relationship studies. These investigations could provide insights into its therapeutic potential and contribute to the development of new drugs.

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